molecular formula C8H8N2O2 B1408165 2-Hydroxy-4-methoxy-6-methylnicotinonitrile CAS No. 1354528-16-7

2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Cat. No. B1408165
CAS RN: 1354528-16-7
M. Wt: 164.16 g/mol
InChI Key: YVBWYWSUDXCQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (HMNO) is a compound that has recently been studied for its potential applications in scientific research. HMNO has been found to possess unique properties that make it ideal for use in laboratory experiments.

Scientific Research Applications

Spectroscopic and Theoretical Studies

A study by Eşme (2021) on a closely related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, underscores the importance of spectroscopic methods and theoretical calculations in understanding the properties of such chemicals. This research utilized proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside density functional theory calculations. The findings offer insights into the compound's optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties, suggesting potential applications in non-linear optical material studies. Additionally, molecular docking studies suggest its role as a potential anticancer agent, emphasizing the intersection of chemical properties and biological applications Eşme (2021).

Corrosion Inhibition

Research on pyridine derivatives, such as the work by Ansari, Quraishi, and Singh (2015), illustrates the application of similar compounds in corrosion inhibition. Their study on the adsorption and inhibitory effects of pyridine derivatives on steel corrosion reveals the compound's high efficiency as a corrosion inhibitor. This research not only highlights the chemical's protective capabilities but also its practical applications in industrial materials preservation, showcasing a significant aspect of chemical application in materials science Ansari, Quraishi, & Singh (2015).

Antimicrobial Activity

The synthesis and evaluation of 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile by Guna et al. (2015) demonstrate the antimicrobial potential of such compounds. This study provides evidence of the synthesized compounds' effectiveness against various bacteria and fungi, suggesting the broader implications of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile derivatives in developing new antimicrobial agents. This area of research points to the critical role of chemical synthesis in addressing healthcare challenges by developing new treatments and preventive measures against microbial infections Guna, Bhadani, Purohit, & Purohit (2015).

Advanced Materials and Luminescence

The synthesis and photophysical properties study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives highlights the importance of substituent effects on luminescence properties. This research, focusing on methoxy and cyano groups, indicates the potential of such compounds in developing materials with specific luminescent properties, useful in various applications ranging from sensors to display technologies. The detailed investigation into quantum yields and excited-state proton transfer exemplifies the broader implications of this compound and its derivatives in materials science, particularly in creating innovative luminescent materials Kim et al. (2021).

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methoxy-6-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of ATP and other key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and subsequent breakdown of this compound. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific areas of the cell can influence its interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules it interacts with and the pathways it affects .

properties

IUPAC Name

4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBWYWSUDXCQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Reactant of Route 4
2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Reactant of Route 6
2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.